molecular formula C32H50Cl2N2O10 B1258843 Craviten

Craviten

Cat. No.: B1258843
M. Wt: 693.6 g/mol
InChI Key: NNSPSTCLUNWYSE-WLKYSPGFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Craviten involves the esterification of 2-aminobutanol with trimethoxybenzoic acid . The reaction conditions typically include the use of an acid catalyst and a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve large-scale esterification reactions followed by purification steps such as recrystallization to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Craviten undergoes several types of chemical reactions, including:

    Oxidation: The benzylic position in the compound is particularly reactive and can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield various reduced derivatives.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Craviten has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of Craviten involves its interaction with cardiac ion channels, leading to the stabilization of cardiac cell membranes and the prevention of abnormal electrical activity . The compound targets specific ion channels, modulating their activity and thereby exerting its antiarrhythmic effects. The molecular pathways involved include the inhibition of sodium and calcium ion influx, which helps to stabilize the cardiac rhythm.

Comparison with Similar Compounds

Craviten can be compared with other antiarrhythmic agents such as:

    Lidocaine: Both compounds have antiarrhythmic properties, but this compound has a different mechanism of action and molecular structure.

    Amiodarone: While both are used to treat arrhythmias, this compound is a derivative of trihydroxybenzoic acid, whereas Amiodarone is a benzofuran derivative.

    Procainamide: Similar to this compound, Procainamide is used to treat cardiac arrhythmias, but it has a different chemical structure and pharmacological profile. The uniqueness of this compound lies in its specific molecular structure and its targeted action on cardiac ion channels, which distinguishes it from other antiarrhythmic agents.

Properties

Molecular Formula

C32H50Cl2N2O10

Molecular Weight

693.6 g/mol

IUPAC Name

[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;dihydrochloride

InChI

InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H/t23-,24-;;/m0../s1

InChI Key

NNSPSTCLUNWYSE-WLKYSPGFSA-N

Isomeric SMILES

CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl

Synonyms

(2S,2'S)N,N'-dimethyl-N,N'-bis(1-(3',4',5'-trimethoxybenzoyloxy)-butyl-2)-ethylenediamine dihydrochloride
Benzoic acid, 3,4,5-trimethoxy-, 1,2-ethanediylbis((methylimino)(2-ethyl-2,1-ethanediyl)) ester, (S-(R*,R*))-
butobendin
butobendin maleate (1:2) salt, (S-(R*,R*))-isomer
butobendin, (R-(R*,R*))-isomer
Craviten
M-71

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.